3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 886503-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- IUPAC Name : this compound
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization of pyrazole derivatives. Variants of this compound have been synthesized to explore their biological activities, particularly in inhibiting protein kinases relevant to various diseases.
Inhibition of Protein Kinases
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent inhibitory effects on several protein kinases. For instance:
- DYRK1A : IC50 = 11 µM
- CDK5 : IC50 = 0.41 µM
- GSK-3 : IC50 = 1.5 µM
These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease through modulation of kinase activity .
Anticancer Activity
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as promising candidates for cancer therapy. The compound has shown effective inhibition of TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression. Notably, a related derivative demonstrated:
- TBK1 Inhibition : IC50 = 0.2 nM
- Antiproliferation Effects : Significant activity against various cancer cell lines including A172, U87MG, and A375 .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity against target kinases. For example:
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | DYRK1A | 11 | Moderate |
Compound B | CDK5 | 0.41 | High |
Compound C | GSK-3 | 1.5 | Moderate |
This table summarizes key findings from SAR studies demonstrating the relationship between structural modifications and biological efficacy .
Alzheimer’s Disease Model
In a study evaluating the effects of various pyrazolo[3,4-b]pyridine derivatives on Alzheimer's disease models, researchers found that specific modifications led to enhanced inhibition of DYRK1A, thereby improving cognitive outcomes in animal models .
Cancer Therapeutics
Another investigation highlighted the use of a closely related compound as a TBK1 inhibitor in glioblastoma models. The study reported that the compound effectively reduced tumor growth by modulating immune responses through TBK1 inhibition .
特性
IUPAC Name |
3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFVPPHNQBYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。